molecular formula C19H16ClN7O5 B12102701 6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine

6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine

Cat. No.: B12102701
M. Wt: 457.8 g/mol
InChI Key: ZDNMMMGBJAJPOE-UHFFFAOYSA-N
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Description

    6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine: , belongs to the class of nucleoside analogs.

  • Its structure combines a purine base (9H-purine) with a ribose sugar moiety, and it contains several functional groups, including a chloro substituent at position 6, an acetyl group at position 2, and an azido group at position 5.
  • Nucleoside analogs like 6-Cl-ABA have diverse applications in medicine, biochemistry, and synthetic chemistry.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in nucleoside synthesis.

      Biology: Investigated for antiviral and anticancer properties.

      Medicine: Potential antiviral drug candidate.

      Industry: Used in the development of nucleoside-based pharmaceuticals.

  • Mechanism of Action

      Targets: 6-Cl-ABA likely interacts with cellular enzymes involved in nucleic acid metabolism.

      Pathways: It may inhibit viral replication by interfering with nucleotide biosynthesis or incorporation into RNA/DNA.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: 6-Cl-ABA’s unique combination of functional groups sets it apart from other nucleosides.

    Properties

    Molecular Formula

    C19H16ClN7O5

    Molecular Weight

    457.8 g/mol

    IUPAC Name

    [4-acetyloxy-3-azido-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate

    InChI

    InChI=1S/C19H16ClN7O5/c1-10(28)31-15-13(25-26-21)12(7-30-19(29)11-5-3-2-4-6-11)32-18(15)27-9-24-14-16(20)22-8-23-17(14)27/h2-6,8-9,12-13,15,18H,7H2,1H3

    InChI Key

    ZDNMMMGBJAJPOE-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-]

    Origin of Product

    United States

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